molecular formula C15H12FN3O B8564088 4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine CAS No. 917758-79-3

4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine

Cat. No. B8564088
M. Wt: 269.27 g/mol
InChI Key: RKBBVXYWFHUBOT-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

This compound was synthesized from 4-chloro-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine and ethanol in 87% yield, using the procedure described for the synthesis of 4-phenoxy-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine. The mass spectrum characterising data was as follows: MS (m/z): 270 ([M+H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C2N=C(C3C=CC(F)=CC=3)C=CC=2N=CN=1.[O:19]([C:26]1[C:27]2[N:35]=[C:34]([C:36]3[CH:41]=[CH:40][C:39]([F:42])=[CH:38][CH:37]=3)[CH:33]=[CH:32][C:28]=2[N:29]=[CH:30][N:31]=1)[C:20]1C=CC=C[CH:21]=1>C(O)C>[CH2:20]([O:19][C:26]1[C:27]2[N:35]=[C:34]([C:36]3[CH:41]=[CH:40][C:39]([F:42])=[CH:38][CH:37]=3)[CH:33]=[CH:32][C:28]=2[N:29]=[CH:30][N:31]=1)[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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